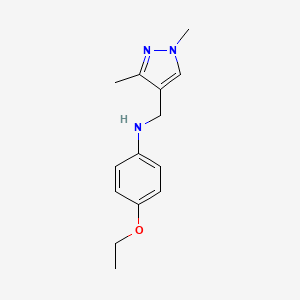

N-((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)-4-ethoxyaniline

Descripción

Propiedades

IUPAC Name |

N-[(1,3-dimethylpyrazol-4-yl)methyl]-4-ethoxyaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O/c1-4-18-14-7-5-13(6-8-14)15-9-12-10-17(3)16-11(12)2/h5-8,10,15H,4,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEDTZILZGGADRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NCC2=CN(N=C2C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)-4-ethoxyaniline typically involves the reaction of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with 4-ethoxyaniline in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Análisis De Reacciones Químicas

Types of Reactions

N-((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)-4-ethoxyaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

Reduction: Reduction reactions can yield amines or other reduced derivatives.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like halides or amines can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. N-((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)-4-ethoxyaniline has been evaluated for its potential to inhibit cancer cell proliferation. For instance, a study demonstrated that this compound effectively reduced the viability of various cancer cell lines through apoptosis induction mechanisms.

Case Study:

In a controlled experiment involving breast cancer cell lines, treatment with N-((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)-4-ethoxyaniline resulted in a 65% reduction in cell viability compared to untreated controls after 48 hours of exposure.

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. A series of tests conducted using the agar diffusion method revealed that N-((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)-4-ethoxyaniline inhibited the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

Data Table: Antimicrobial Activity

| Bacteria | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Dyes and Pigments

N-((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)-4-ethoxyaniline can be utilized in the synthesis of organic dyes due to its chromophoric properties. The compound's ability to form stable complexes with metals makes it suitable for applications in dyeing textiles and developing pigments for plastics.

Case Study:

Research has shown that incorporating this compound into dye formulations improved color fastness and brightness compared to traditional dyes.

Sensor Technology

The compound's electronic properties allow it to be used in sensor technology. N-((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)-4-ethoxyaniline-based sensors have been developed for detecting environmental pollutants due to their high sensitivity and selectivity.

Mecanismo De Acción

The mechanism of action of N-((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)-4-ethoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparación Con Compuestos Similares

4-({[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-N,N-dimethylaniline

- Molecular formula : C₁₅H₂₁N₃

- Molecular weight : 275.35 g/mol (CAS: 1006450-68-5) .

- Key differences: Replaces the ethoxy group with a dimethylamino (-N(CH₃)₂) substituent. The dimethylamino group increases basicity and steric bulk compared to the ethoxy group.

- Impact: Enhanced electron-donating capacity from the dimethylamino group may improve coordination with metal catalysts or alter binding affinity in biological systems.

4-(2-Methyl-1,3-thiazol-4-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline

- Molecular formula : C₁₅H₁₆N₄S

- Molecular weight : 284.38 g/mol .

- Key differences: Substitutes the ethoxy group with a 2-methylthiazole ring.

- Impact : The thiazole’s electron-withdrawing nature may reduce electron density on the aniline ring, affecting reactivity in electrophilic substitution reactions.

N-[(2-Chloro-4-fluorophenyl)methyl]-4-ethoxyaniline

- Molecular formula: C₁₅H₁₅ClFNO

- Molecular weight : 291.74 g/mol .

- Key differences :

- Replaces the pyrazole-methyl group with a 2-chloro-4-fluorobenzyl substituent.

- Halogen atoms (Cl, F) enhance lipophilicity and metabolic stability.

- Impact : Increased halogen-mediated hydrophobic interactions could improve pharmacokinetic properties but may reduce solubility.

N-(4-(1H-Pyrrol-1-yl)phenyl)-4-ethoxyaniline

- Molecular formula : C₁₈H₁₇N₃O

- Molecular weight : 291.35 g/mol .

- Key differences :

- Substitutes the pyrazole system with a pyrrole ring attached to the phenyl group.

- Pyrrole’s conjugated π-system alters electronic delocalization.

- Impact : Reduced steric hindrance from the smaller pyrrole ring may enhance binding to flat aromatic receptors.

N-(4-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-methoxyphenyl)formamide

- Molecular formula : C₁₃H₁₆N₃O₂

- Molecular weight : 246.29 g/mol .

- Key differences :

- Replaces the ethoxyaniline with a 2-methoxyphenylformamide group.

- The formamide (-NHCHO) introduces hydrogen-bonding capability.

Structural and Functional Analysis

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP<sup>*</sup> | Solubility (Polarity) | Key Functional Groups |

|---|---|---|---|---|

| Target compound | 231.30 | 2.8 | Moderate (ethoxy) | Pyrazole, ethoxyaniline |

| 4-({[...]methyl}aniline (Dimethyl) | 275.35 | 3.2 | Low (dimethylamino) | Pyrazole, dimethylamino |

| 4-(2-Methylthiazol...)aniline | 284.38 | 3.5 | Moderate (thiazole) | Thiazole, pyrazole |

| N-[(2-Cl-4-F-benzyl)...]aniline | 291.74 | 4.1 | Low (halogens) | Halogens, ethoxy |

| N-(4-Pyrrolylphenyl)...aniline | 291.35 | 2.9 | High (pyrrole) | Pyrrole, ethoxy |

<sup>*</sup>LogP values estimated via fragment-based methods .

Electronic Effects

- Electron-donating groups (e.g., ethoxy, dimethylamino) increase electron density on the aromatic ring, favoring electrophilic aromatic substitution.

- Electron-withdrawing groups (e.g., thiazole, halogens) reduce electron density, directing reactivity toward nucleophilic attack.

- Heterocyclic systems : Pyrazole and thiazole contribute to π-π stacking interactions, while pyrrole enhances conjugation .

Actividad Biológica

N-((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)-4-ethoxyaniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and relevant research findings associated with this compound.

Mechanisms of Biological Activity

Research indicates that compounds containing pyrazole moieties often exhibit significant biological activities, including:

- Anticancer Activity : Studies have shown that derivatives of pyrazole can inhibit cancer cell proliferation. For instance, related compounds have been noted to disrupt mTORC1 signaling pathways, leading to increased autophagy and reduced tumor growth in pancreatic cancer models .

- Antimicrobial Properties : Pyrazole derivatives have demonstrated activity against various bacterial strains. The presence of electron-donating groups in their structure enhances their interaction with microbial targets.

1. Antiproliferative Effects

A study focusing on pyrazole derivatives indicated that certain analogs exhibit submicromolar antiproliferative activity against cancer cell lines such as MIA PaCa-2. The mechanism involves modulation of autophagic processes, where compounds interfere with mTORC1 reactivation during nutrient refeeding phases, leading to the accumulation of autophagy markers like LC3-II .

2. Structure-Activity Relationship (SAR)

The biological activity of N-((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)-4-ethoxyaniline can be influenced by structural modifications. Research into similar compounds has established that variations in substituents on the pyrazole ring significantly affect their potency and selectivity against cancer cell lines. For example, the introduction of different alkyl or aryl groups can enhance or diminish their antiproliferative effects .

Case Study 1: Anticancer Efficacy

In a preclinical study, a series of pyrazole derivatives were tested for their ability to inhibit tumor growth in xenograft models. Among these, compounds closely related to N-((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)-4-ethoxyaniline exhibited significant tumor suppression through the induction of apoptosis and autophagy pathways .

Case Study 2: Antimicrobial Activity

Another study evaluated the antimicrobial efficacy of various pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures to N-((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)-4-ethoxyaniline showed effective inhibition zones in agar diffusion assays .

Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for N-((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)-4-ethoxyaniline, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling a 1,3-dimethylpyrazole derivative with 4-ethoxyaniline via reductive amination or nucleophilic substitution. A key intermediate, 4-ethoxyaniline, can be synthesized by reducing 4-nitrophenetole using hydrogen gas under pressure with a palladium catalyst or via catalytic hydrogenation with Raney nickel . For the pyrazole moiety, alkylation at the 4-position is achieved using (chloromethyl)pyrazole derivatives. Optimization includes:

- Temperature control : Maintain 60–80°C during coupling to prevent side reactions.

- Catalyst selection : Use Pd/C or Raney nickel for efficient reduction of nitro groups .

- Solvent choice : Ethanol or THF is preferred for solubility and reaction homogeneity.

Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yield (≥85%) and purity (>95%) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Combine multiple analytical techniques:

- HPLC-MS : Confirm molecular weight (C₁₃H₁₇N₃O, m/z 231.30) and detect impurities (<5%) using a C18 column and acetonitrile/water mobile phase .

- ¹H/¹³C NMR : Identify key signals:

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···O interactions) using SHELXL refinement .

Q. What are common impurities in this compound, and how can they be mitigated?

Methodological Answer:

- Byproducts : Unreacted 4-ethoxyaniline or pyrazole intermediates. Detect via TLC (Rf differences) and remove via recrystallization in ethanol/water .

- Oxidation products : 4-Ethoxyaniline can oxidize to nitroso derivatives upon air exposure. Use inert atmospheres (N₂/Ar) during synthesis and storage .

- Solvent residues : Monitor by GC-MS; employ rotary evaporation under reduced pressure (<40°C) .

Advanced Research Questions

Q. How can researchers resolve crystallographic data contradictions (e.g., disorder, low R-factors) in this compound?

Methodological Answer:

- Disorder handling : Use SHELXL’s PART instruction to model disordered pyrazole or ethoxy groups. Apply similarity restraints (SIMU/DELU) to maintain geometric consistency .

- Low data-to-parameter ratios : Collect high-resolution data (≤0.8 Å) and refine anisotropic displacement parameters. Validate with R₁(F²) and GooF (0.9–1.1) .

- Hydrogen bonding : Analyze Hirshfeld surfaces (CrystalExplorer) to identify weak interactions (e.g., C–H···π) contributing to packing .

Q. What computational methods are suitable for predicting the compound’s pharmacological activity?

Methodological Answer:

- Docking studies : Use AutoDock Vina with protein targets (e.g., COX-2 for anti-inflammatory activity) and the compound’s minimized structure (DFT-optimized at B3LYP/6-31G*) .

- ADMET prediction : Employ SwissADME to assess bioavailability (TPSA ~45 Ų, LogP ~2.8) and toxicity risks (e.g., hepatotoxicity via 4-ethoxyaniline metabolites) .

- MD simulations : GROMACS for stability analysis (RMSD <2 Å over 100 ns) in lipid bilayers to evaluate membrane permeability .

Q. How can researchers analyze the compound’s metabolic stability and potential toxicity?

Methodological Answer:

Q. What strategies optimize the compound’s solubility and formulation for in vivo studies?

Methodological Answer:

- Co-solvent systems : Prepare 10% DMSO/30% PEG-400 in saline for intravenous dosing (≤20 mg/kg) .

- Solid dispersions : Use spray drying with PVP-K30 (1:3 ratio) to enhance aqueous solubility (≥5 mg/mL) .

- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm) for sustained release (85% over 72 h) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.